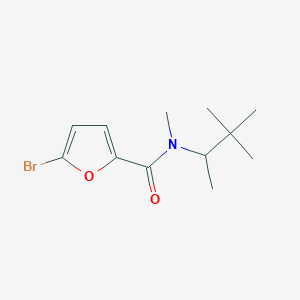![molecular formula C14H14ClNO2 B7494826 N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide, also known as AM2201, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM2201 belongs to a class of compounds known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with similar or enhanced effects.
作用機序
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide works by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of a signaling cascade that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. The release of these neurotransmitters results in a range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has a range of biochemical and physiological effects, including pain relief, appetite stimulation, and relaxation. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are mediated through the activation of the endocannabinoid system, which regulates a wide range of physiological processes.
実験室実験の利点と制限
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. It also has a range of effects that can be studied, including pain relief, appetite stimulation, and relaxation. However, there are also some limitations to using N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide in laboratory experiments. It is a synthetic compound that has not been extensively studied in humans, so its effects on humans are not well understood. Additionally, it may have side effects that are not yet known.
将来の方向性
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide. One direction is to study its effects on different physiological processes, such as the immune system and the cardiovascular system. Another direction is to study its potential as a treatment for various diseases, such as chronic pain and inflammation. Additionally, more research is needed to understand the potential side effects of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide and how it interacts with other drugs. Overall, N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide is a promising compound that has the potential to be used in a wide range of scientific research applications.
合成法
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with methylamine to produce N-(4-chlorobenzyl)-N-methylamine. This intermediate is then reacted with furan-3-carboxylic acid to produce N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide. The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes. N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. This binding results in a range of effects, including pain relief, appetite stimulation, and relaxation.
特性
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(11-3-5-13(15)6-4-11)16(2)14(17)12-7-8-18-9-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIOOLXPKCSROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)
